3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one
Description
3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound featuring a fused pyrido-pyrazinone scaffold with a chlorine atom at position 3 and a methyl group at position 1. This structure is part of a broader class of nitrogen-containing heterocycles known for their pharmacological relevance, particularly in kinase inhibition and antiviral/anticancer applications. The chlorine and methyl substituents influence its electronic properties, solubility, and binding affinity to biological targets, making it a key scaffold for medicinal chemistry optimization .
Properties
Molecular Formula |
C8H6ClN3O |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
3-chloro-1-methylpyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C8H6ClN3O/c1-12-5-3-2-4-10-7(5)11-6(9)8(12)13/h2-4H,1H3 |
InChI Key |
DUTLBQTZVOGKMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=CC=C2)N=C(C1=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate followed by methylation can yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. In some cases, it may inhibit enzyme activity or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrido[2,3-b]pyrazin-2(1H)-one Derivatives
Pharmacological Activity and Target Specificity
- Kinase Inhibition: The 3-chloro substituent in 3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one is critical for ATP-binding pocket interactions in kinases like BTK (Bruton’s tyrosine kinase). Analogs with pyrrolo[2,3-b]pyridine cores (e.g., BTK inhibitors in ) show IC₅₀ values < 10 nM, whereas chlorine positioning (C3 vs. C6) alters potency by 2–3-fold . Onatasertib, a dihydropyrazino[2,3-b]pyrazin-2(1H)-one derivative, inhibits mTOR kinase with IC₅₀ = 16 nM, attributed to its 6-(2-hydroxypropan-2-yl)pyridin-3-yl group enhancing hydrophobic interactions .
- Antiviral Activity: 5-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives () target influenza PB2 cap-binding domain (EC₅₀ = 0.8 µM).
Anticancer Applications :
- Dihydropyrido[2,3-b]pyrazin-2(1H)-ones (e.g., CC-223 in ) suppress glioblastoma growth in vivo (TGI = 78% at 10 mg/kg) via dual PI3K/mTOR inhibition. The 3-chloro analog’s smaller substituents may reduce off-target effects compared to bulkier clinical candidates .
Biological Activity
3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the realms of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, molecular interactions, and case studies demonstrating its efficacy.
Chemical Structure and Properties
- Molecular Formula : C₈H₆ClN₃O
- Molecular Weight : 195.60 g/mol
- Structural Characteristics : The compound features a pyridine ring fused to a pyrazine moiety, with a chlorine substituent at the 3-position and a methyl group at the 1-position. These structural properties contribute to its biological activity by facilitating interactions with various biological targets.
Anti-inflammatory Effects
Research indicates that 3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one exhibits potent anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), making it a potential candidate for treating inflammatory diseases. A study highlighted the synthesis of several derivatives that were evaluated for their ability to inhibit these cytokines, with promising results indicating significant reductions in their levels .
Anticancer Properties
The compound has also demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), K562 (leukemia), and HeLa (cervical cancer) cells. In vitro studies showed that it could induce apoptosis in these cell lines, suggesting its potential as an anticancer agent .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinities of 3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one with various proteins involved in inflammatory pathways and cancer progression. These studies reveal that the compound can form significant interactions through hydrogen bonds and hydrophobic contacts, enhancing its biological efficacy .
Synthesis and Evaluation
A series of studies have focused on synthesizing novel derivatives of pyrido[2,3-b]pyrazines, including 3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one. For instance:
| Compound Name | Method of Synthesis | Biological Activity |
|---|---|---|
| 7a | Suzuki coupling | Anti-inflammatory |
| 7b | Buchwald-Hartwig | Cytotoxicity against cancer cells |
| 7d | Cyclization | Inhibition of TNF-α and IL-6 |
These derivatives were screened for their anti-inflammatory activities as inhibitors of pro-cytokines TNF-α and IL-6 .
Pharmacological Studies
In pharmacological assessments, compounds related to this structure have shown promising results in reducing tumor growth in animal models. For example, a recent study demonstrated that treatment with these compounds led to a significant decrease in tumor size compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
